Fmoc-Leu-Gly-OH

Vue d'ensemble

Description

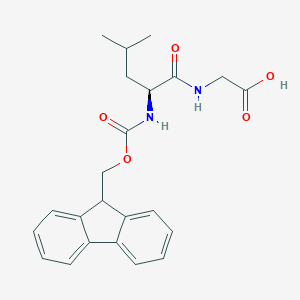

Fmoc-Leu-Gly-OH is a derivative of glycine, an amino acid, and is often used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process .

Mécanisme D'action

Target of Action

Fmoc-Leu-Gly-OH, also known as Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-, is primarily a selective modulator of PPARγ (Peroxisome proliferator-activated receptor gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism .

Mode of Action

This compound activates PPARγ, albeit with a lower potency but a similar maximal efficacy compared to rosiglitazone . The activation of PPARγ by this compound leads to improved insulin sensitivity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPARγ signaling pathway. Activation of PPARγ regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization .

Result of Action

The activation of PPARγ by this compound results in improved insulin sensitivity in normal, diet-induced glucose-intolerant, and diabetic db/db mice . This suggests that this compound could potentially be used in the treatment of type 2 diabetes and other conditions characterized by insulin resistance .

Analyse Biochimique

Biochemical Properties

Fmoc-Leu-Gly-OH plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Cellular Effects

Fmoc-modified amino acids and peptides have been used to construct hydrogels, which find a wide range of applications .

Molecular Mechanism

The molecular mechanism of this compound involves the protection and deprotection of the amine group. The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Metabolic Pathways

The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Leu-Gly-OH typically involves the reaction of glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide . The general reaction scheme is as follows:

- Dissolve glycine in an organic solvent.

- Add triethylamine to the solution to act as a base.

- Slowly add fluorenylmethoxycarbonyl chloride to the mixture while stirring.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- Purify the product by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes and ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Leu-Gly-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Deprotection: Glycine, N-[N-[L-leucyl]-.

Coupling: Peptides with extended chains.

Substitution: Various substituted glycine derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Leu-Gly-OH is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Advantages of Using this compound:

- Stability: It is stable under various reaction conditions, making it suitable for multi-step syntheses.

- Solubility: The Fmoc group enhances the solubility of peptides in organic solvents, aiding purification processes.

Drug Development

In drug discovery, this compound has been employed to create peptide libraries that can be screened for biological activity. For instance, researchers have utilized this compound to identify peptides that bind to specific targets, such as proteins involved in disease pathways.

Case Study: Peptide Library Screening

A study demonstrated the use of this compound in generating a library of peptides to identify inhibitors for coagulation factors. The synthesized peptides were screened for their binding affinity, leading to the identification of potential therapeutic candidates .

Bioconjugation Techniques

This compound is also applicable in bioconjugation methods where peptides are conjugated to other biomolecules (e.g., antibodies or drugs). This application is crucial for developing targeted therapies that enhance drug delivery and efficacy.

Wavelength-Selective Photoactivatable Protecting Groups

Recent research has explored the use of Fmoc derivatives as photoactivatable protecting groups for thiol-containing compounds. These derivatives can be selectively deprotected using light, allowing for spatial and temporal control over chemical reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-: Similar in structure but with an alanine residue instead of leucine.

Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl]-: Contains a phenylalanine residue instead of leucine.

Uniqueness

Fmoc-Leu-Gly-OH is unique due to the presence of the leucine residue, which imparts specific hydrophobic properties to the compound. This can influence the folding and stability of the resulting peptides, making it particularly useful in the synthesis of peptides with specific structural requirements .

Activité Biologique

Fmoc-Leu-Gly-OH is a protected dipeptide consisting of leucine (Leu) and glycine (Gly) with a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis. This compound has garnered interest due to its potential biological activities, including its role in drug development and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fmoc Group : A protective group that facilitates peptide synthesis by preventing premature reactions.

- Leucine (Leu) : An essential amino acid known for its role in protein synthesis and muscle metabolism.

- Glycine (Gly) : The simplest amino acid, contributing flexibility to peptide chains.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:

- Loading : Fmoc-Gly-OH is attached to a solid support resin.

- Fmoc Deprotection : The Fmoc group is removed using a base (e.g., piperidine).

- Coupling : Fmoc-Leu-OH is coupled to the deprotected glycine residue.

- Cleavage : The final product is cleaved from the resin, often using trifluoroacetic acid (TFA).

Anticancer Potential

Recent studies have explored the anticancer properties of various peptide derivatives, including those containing Leu and Gly residues. For instance, modifications to similar dipeptides have shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7. The structural integrity and flexibility provided by Gly are crucial for maintaining biological activity .

The biological activity of peptides like this compound may be attributed to their ability to interact with specific cellular targets, such as receptors or enzymes involved in metabolic pathways. For example, peptides that mimic natural hormones can influence insulin secretion and glucose metabolism, as seen with glucagon-like peptides .

Case Studies

- Peptide-Drug Conjugates : Research indicates that conjugating this compound with cytotoxic drugs enhances the therapeutic index against cancer cells. These conjugates leverage the targeting capabilities of peptides to deliver drugs selectively to tumor sites .

- GLP-1 Analogs : Studies on glucagon-like peptide-1 (GLP-1) analogs demonstrate that modifications including Leu residues can enhance receptor binding affinity and biological activity, leading to improved insulin secretion in diabetic models .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDQZWFFGFLZNI-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426526 | |

| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82007-05-4 | |

| Record name | Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the structure of Fmoc-Leu-Gly-OH enable it to form hydrogel membranes?

A1: this compound is a dipeptide amphiphile, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. The Fmoc group provides hydrophobicity, while the Leu-Gly peptide bond and terminal carboxyl group offer hydrophilic character. This amphiphilic nature drives the self-assembly of this compound molecules in an aqueous environment. They arrange themselves to minimize contact between hydrophobic regions and water, leading to the formation of fibers. These fibers further entangle, creating a dense "mat" structure observed in the hydrogel membranes [].

Q2: What controls the thickness of the hydrogel membranes formed by this compound?

A2: The research demonstrates that the thickness of the hydrogel films and membranes can be finely tuned from tens of nanometers to millimeters []. While the specific factors controlling thickness aren't detailed in this paper, factors like concentration of this compound, temperature, pH, and the presence of other ions in the solution can all influence the self-assembly process and, consequently, the final membrane thickness.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.